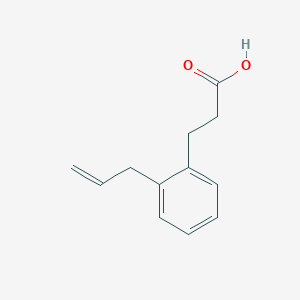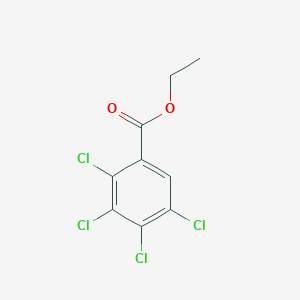
Ethyl 2,3,4,5-tetrachlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4,5-tetrachlorobenzoate is an organic compound characterized by the presence of four chlorine atoms attached to a benzene ring, with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.
化学反应分析
Types of Reactions: Ethyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated benzoates or even completely dechlorinated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Hydroxylated benzoates.
Reduction: Partially or fully dechlorinated benzoates.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
Ethyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of ethyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 2,3,4,5-tetrafluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.
Ethyl 2,3,4,5-tetrachlorobenzamide: Similar structure but with an amide group instead of an ester.
Ethyl 2,3,4,5-tetrachlorophthalate: Similar structure but with a phthalate group.
Uniqueness: Ethyl 2,3,4,5-tetrachlorobenzoate is unique due to the specific arrangement of chlorine atoms and the ethyl ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.
属性
IUPAC Name |
ethyl 2,3,4,5-tetrachlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSEUOBCDMNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
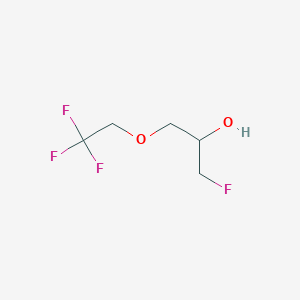
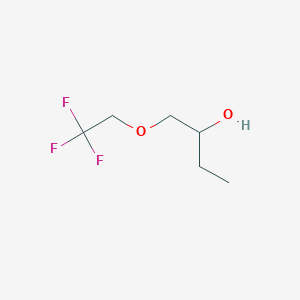
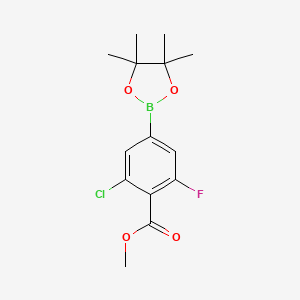
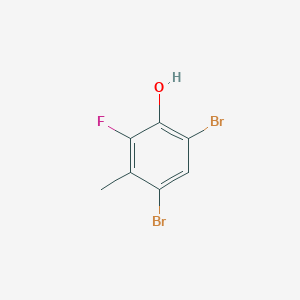
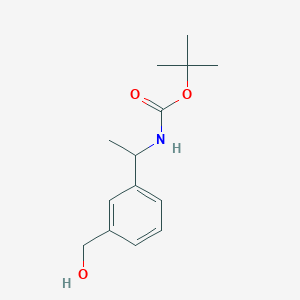
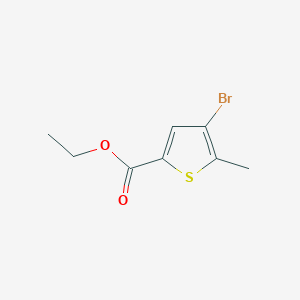
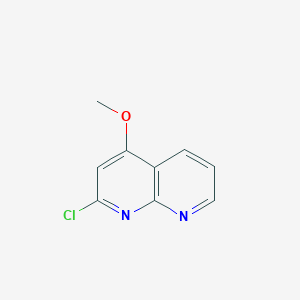
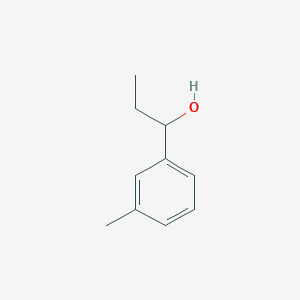
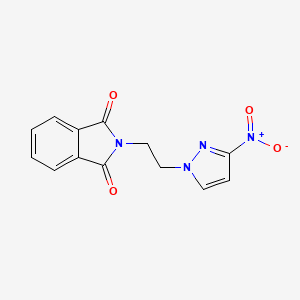
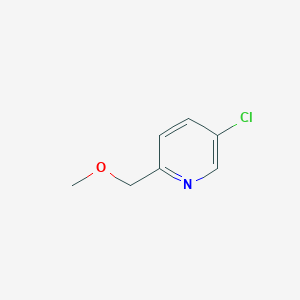
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
![2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6325544.png)
